molecular formula C12H12N2O2 B1427689 Methyl 1-cyclopropylbenzimidazole-5-carboxylate CAS No. 887351-09-9

Methyl 1-cyclopropylbenzimidazole-5-carboxylate

Cat. No.: B1427689
CAS No.: 887351-09-9
M. Wt: 216.24 g/mol
InChI Key: NIEVWYBJAGQALQ-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopropylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 887351-09-9 . It has a molecular weight of 216.24 and its IUPAC name is methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate .


Synthesis Analysis

The synthesis of benzimidazoles, including “this compound”, involves various methods . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C12H12N2O2 . The InChI Code for this compound is 1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 216.24 g/mol .

Scientific Research Applications

Metal-Organic Frameworks and Fluorescence

Methyl 1-cyclopropylbenzimidazole-5-carboxylate and related compounds have been utilized in the construction of metal-organic frameworks (MOFs). For instance, benzimidazole-5-carboxylate derivatives were employed with Cd(II) ions under hydrothermal conditions to generate one-dimensional and two-dimensional MOFs. These MOFs displayed blue emission in the solid state, highlighting their potential in luminescent applications (Yao, Che, & Zheng, 2008).

Agricultural Applications

In agriculture, this compound derivatives like Carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. This innovation offers advantages like altered release profiles of bioactive compounds, reducing losses due to leaching or degradation, and decreased toxicity in the environment and to humans. These systems present new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Battery Technology

This compound derivatives have been explored in battery technology as well. For instance, cyclopentadithiophene and methyl-2,5-dibromobenzoate were copolymerized to create conducting binders mixed with silicon nanoparticles for anode electrodes in lithium-ion batteries. This application demonstrates the versatility of this compound derivatives in advanced energy storage solutions (Wang et al., 2017).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and assessed as potential chemotherapeutic agents, particularly against leukemic cells (Gowda et al., 2009).

Fuel Cell Technology

In fuel cell technology, derivatives of this compound, like 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, demonstrating high-temperature proton-conducting properties. This application underscores the potential of these derivatives in improving the efficiency and performance of fuel cells (Schechter & Savinell, 2002).

Mechanism of Action

The mechanism of action of benzimidazoles, including “Methyl 1-cyclopropylbenzimidazole-5-carboxylate”, in targeted cancer therapy has been studied . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-cyclopropylbenzimidazole-5-carboxylate” can be found online .

Properties

IUPAC Name

methyl 1-cyclopropylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVWYBJAGQALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743103
Record name Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887351-09-9
Record name Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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